Muscarinic M1 Receptor Affinity: 2.70 nM Ki Confers Distinct Cholinergic Selectivity
1-Phenylpiperidine-4-carboxylic acid hydrochloride demonstrates high-affinity binding to the rat muscarinic acetylcholine M1 receptor with a Ki value of 2.70 nM, as determined by [3H]pirenzepine displacement assay [1]. In contrast, its binding affinity for the M2 muscarinic receptor subtype is 38 nM, representing a 14-fold selectivity for M1 over M2 within the same assay system [1]. This M1-preferring profile differs markedly from unsubstituted piperidine-4-carboxylic acid (isonipecotic acid), which functions primarily as a GABAA receptor partial agonist rather than a high-affinity muscarinic ligand, and from 4-phenylpiperidine-4-carboxylic acid derivatives (e.g., meperidine analogs), which exhibit predominant opioid receptor engagement with minimal muscarinic activity [2].
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | M1 Ki = 2.70 nM; M2 Ki = 38 nM |
| Comparator Or Baseline | M2 receptor: 38 nM (same compound); isonipecotic acid: GABAA partial agonist (not a high-affinity muscarinic ligand); meperidine analogs: predominant μ-opioid activity |
| Quantified Difference | 14-fold M1/M2 selectivity ratio |
| Conditions | Rat M1 receptor, [3H]pirenzepine displacement; rat M2 receptor, [3H]-AF DX 384 displacement |
Why This Matters
The quantified M1-preferring affinity enables targeted cholinergic probe development distinct from opioidergic 4-phenylpiperidine analogs or GABAergic unsubstituted piperidine carboxylic acids.
- [1] BindingDB. BDBM50453908 (CHEMBL3084881): Ki = 2.70 nM (M1), 38 nM (M2), 186 nM (DAT). View Source
- [2] Pasternak A, Goble SD, Vicario PP, et al. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorg Med Chem Lett. 2008;18(3):994-998. View Source
